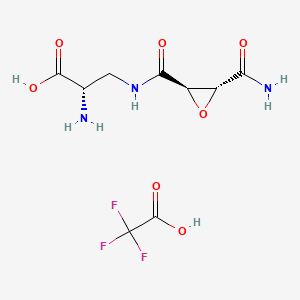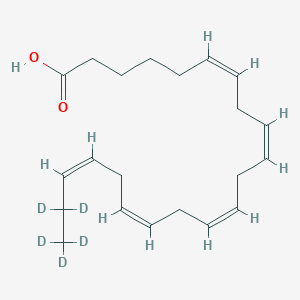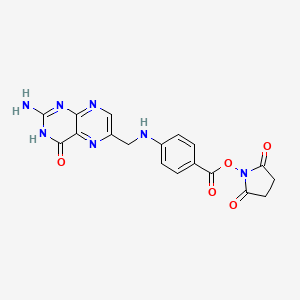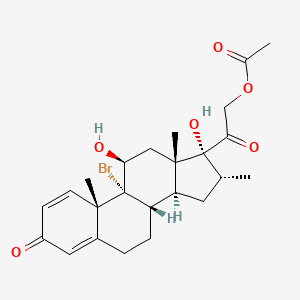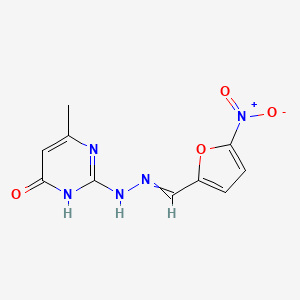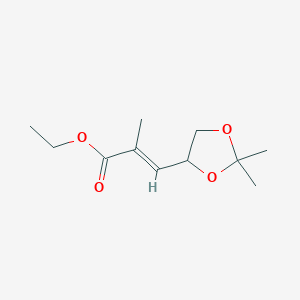
2-Decylsulfanyl-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylsulfanyl-2-methylpropanoic acid is a compound with the molecular formula C17H32O2S3. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which is used in controlled radical polymerization processes. This compound is particularly useful in the polymerization of styrene, acrylates, and acrylamides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylsulfanyl-2-methylpropanoic acid typically involves the reaction of dodecyl mercaptan with carbon disulfide and methyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decylsulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo substitution reactions where the decylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Decylsulfanyl-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a RAFT agent in controlled radical polymerization to synthesize well-defined polymers.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable polymeric structures.
Medicine: Explored for use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Decylsulfanyl-2-methylpropanoic acid as a RAFT agent involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The decylsulfanyl group plays a crucial role in stabilizing the intermediate radicals formed during the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyric acid (2-Methylpropanoic acid): A short-chain fatty acid with different applications in food and cosmetics.
Fenofibrate: A hypolipidemic drug with a similar structural backbone but different functional groups and applications.
Uniqueness
2-Decylsulfanyl-2-methylpropanoic acid is unique due to its specific use as a RAFT agent in controlled radical polymerization. Its ability to form stable intermediates and control polymer growth sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H28O2S |
|---|---|
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
2-decylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H28O2S/c1-4-5-6-7-8-9-10-11-12-17-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
SBQQTRZHBHCISO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
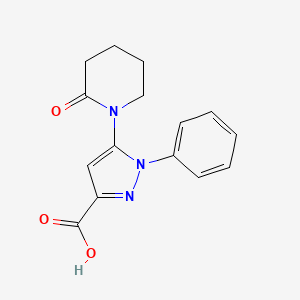
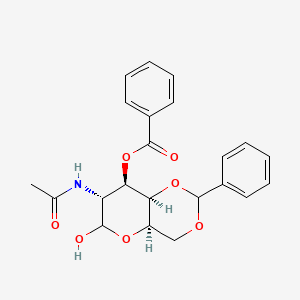


![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
